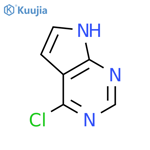

- Pyrrolo[2,3-d]pyrimidine derivatives as JAK1 inhibitors and their preparation and use for the treatment of myelodysplastic syndromes, World Intellectual Property Organization, , ,

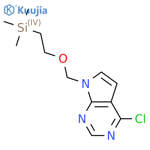

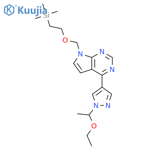

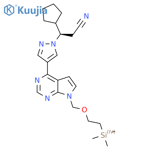

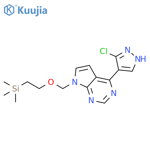

Cas no 941685-27-4 (4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine)

![4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine structure](https://it.kuujia.com/scimg/cas/941685-27-4x500.png)

941685-27-4 structure

Nome del prodotto:4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine

Numero CAS:941685-27-4

MF:C15H21N5OSi

MW:315.445643186569

MDL:MFCD11857754

CID:1061220

PubChem ID:329772298

4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine Proprietà chimiche e fisiche

Nomi e identificatori

-

- 4-(1H-PYRAZOL-4-YL)-7-((2-(TRIMETHYLSILYL)ETHOXY)METHYL)-7H-PYRROLO[2,3-D]PYRIMIDINE

- INCB032304

- trimethyl-[2-[[4-(1H-pyrazol-4-yl)pyrrolo[2,3-d]pyrimidin-7-yl]methoxy]ethyl]silane

- 4-(1H-pyrazol-4-yl)-7-((2-trimethylsilanylethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine

- -7-((2-(trimethylsilyl)

- 4-(1H-Pyrazol-4-yl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine

- 4-(1H-Pyrazol-4-yl)-

- 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine

- 7H-Pyrrolo[2,3-d]pyrimidine, 4-(1H-pyrazol-4-yl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-

- 4-(1H-pyrazol-4-yl)-7-(2-trimethylsilanylethoxymethyl)-7H-pyrrolo[2,3-d]pyrimidine

- 4-(1H-Pyrazol-4-yl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine (ACI)

- 4-(1 H-Pyrazol-4-yl)-7-[2-(trimethylsilyl)ethoxy]methyl-7H-pyrrolo[2,3-d]-pyrimidine

- 4-(1H-Pyrazol-4-yl)-7-[2-(trimethylsilyl)ethoxy]methyl-7 H-pyrrolo[2,3-d]-pyrimidine

- EN300-7386208

- 4-(1H-pyrazol-4-yl)-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine

- 4-(1H-pyrazol-4-yl)-7-(2-trimethylsilanyl-ethoxymethyl)-7H-pyrrolo[2,3-d]pyrimidine

- A1-24362

- 4-(1H-Pyrazol-4-yl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine (ACI); 4-(1 H-Pyrazol-4-yl)-7-[2-(trimethylsilyl)ethoxy]methyl-7H-pyrrolo[2,3-d]-pyrimidine; 4-(1H-Pyrazol-4-yl)-7-[2-(trimethylsilyl)ethoxy]methyl-7 H-pyrrolo[2,3-d]-pyr

- HY-78248

- AS-52590

- 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl-7H-pyrrolo[2,3-d]pyrimidine

- 4-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole

- 4-(1H-pyrazol4-yl)-7-[2-(trimethylsilyl)ethoxy]methyl-7H-pyrrolo[2,3-d]-pyrimidine

- SY047224

- s5277

- SB17825

- 4-(4-Pyrazolyl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine

- 4-(1H-pyrazol-4-yl)-7-[2-(trimethylsilyl) ethoxy]methyl-7H-pyrrolo[2,3-d]pyrimidine

- Z3234820937

- 4-(1 H-pyrazol-4-yl)-7-[2-(trimethylsilyl)ethoxy]methyl-7H-pyrrolo[2,3-d]pyrimidine

- P15380

- BCP10260

- MFCD11857754

- 941685-27-4

- AVMLPTWVYQXRSV-UHFFFAOYSA-N

- 4-(1H-pyrazol-4-yl)-7-[2-(trimethylsilyl)ethoxy]methyl-7H-pyrrolo[2,3-d]pyrimidine

- AKOS015854478

- 4-(7-{[2-(trimethylsilyl)ethoxy]methyl}pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole

- AC-30032

- 3T5PU86BEN

- CCG-267649

- DA-22983

- 4-(1H-pyrazol-4-y)-7-[2-(trimethylsilyl)ethoxy]methyl-7H-pyrrolo[2,3-d]pyrimidine

- CS-M2189

- 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine, AldrichCPR

- DTXSID10655267

- SCHEMBL99142

- C15H21N5OSi

- EX-A2234

- INCB-032304

- 4-(1H-pyrazol-4-yl)-7-[2-(trimethylsilyl)ethoxy]methyl-7H-pyrrolo[2,3-d]-pyrimidine

-

- MDL: MFCD11857754

- Inchi: 1S/C15H21N5OSi/c1-22(2,3)7-6-21-11-20-5-4-13-14(12-8-18-19-9-12)16-10-17-15(13)20/h4-5,8-10H,6-7,11H2,1-3H3,(H,18,19)

- Chiave InChI: AVMLPTWVYQXRSV-UHFFFAOYSA-N

- Sorrisi: N1NC=C(C2C3C=CN(C=3N=CN=2)COCC[Si](C)(C)C)C=1

Proprietà calcolate

- Massa esatta: 315.15200

- Massa monoisotopica: 315.15153684g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 6

- Conta atomi pesanti: 22

- Conta legami ruotabili: 6

- Complessità: 364

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 68.6Ų

Proprietà sperimentali

- Colore/forma: No data avaiable

- Densità: 1.20±0.1 g/cm3 (20 ºC 760 Torr),

- Punto di fusione: No data available

- Punto di ebollizione: 501.8±50.0℃/760mmHg

- Punto di infiammabilità: 257.3±30.1 °C

- Solubilità: Insuluble (1.0E-3 g/L) (25 ºC),

- PSA: 68.62000

- LogP: 3.13370

- Pressione di vapore: 0.0±1.2 mmHg at 25°C

4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine Informazioni sulla sicurezza

- Parola segnale:Warning

- Dichiarazione di pericolo: H302

- Dichiarazione di avvertimento: P280-P305+P351+P338

- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport

- Codice categoria di pericolo: 22

- Istruzioni di sicurezza: H302 (100%) H312 (50%) H332 (50%)

-

Identificazione dei materiali pericolosi:

- Condizioni di conservazione:Inert atmosphere,2-8°C(BD196747)

- Classe di pericolo:IRRITANT

4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine Dati doganali

- CODICE SA:2933990090

- Dati doganali:

Codice doganale cinese:

2933990090Panoramica:

293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

Riassunto:

293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A1483733-10mg |

4-(4-Pyrazolyl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine |

941685-27-4 | 99+% | 10mg |

$7.00 | 2022-05-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1049345-5g |

4-(1H-Pyrazol-4-yl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine |

941685-27-4 | 98% | 5g |

¥537.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1049345-25g |

4-(1H-Pyrazol-4-yl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine |

941685-27-4 | 98% | 25g |

¥3021.00 | 2024-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7323-25G |

4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine |

941685-27-4 | 97% | 25g |

¥ 2,461.00 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7323-250G |

4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine |

941685-27-4 | 97% | 250g |

¥ 11,206.00 | 2023-04-12 | |

| Ambeed | A707673-250mg |

4-(4-Pyrazolyl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine |

941685-27-4 | 99% | 250mg |

$10.0 | 2025-02-25 | |

| abcr | AB263671-25 g |

4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine; . |

941685-27-4 | 25 g |

€677.10 | 2023-07-20 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1049345-250mg |

4-(1H-Pyrazol-4-yl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine |

941685-27-4 | 98% | 250mg |

¥85.00 | 2024-04-24 | |

| Enamine | EN300-7386208-0.25g |

4-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole |

941685-27-4 | 95.0% | 0.25g |

$34.0 | 2025-03-11 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7323-10G |

4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine |

941685-27-4 | 97% | 10g |

¥ 1,227.00 | 2023-04-12 |

4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1-Butanol , Water ; overnight, 100 °C

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile , Water ; 2 h, pH 0.5, 35 - 45 °C

Riferimento

- Identification, Synthesis, and Characterization of Novel Baricitinib Impurities, ACS Omega, 2023, 8(10), 9583-9591

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 8 h, rt

1.2 Reagents: Sodium carbonate ; pH 9 - 10

1.2 Reagents: Sodium carbonate ; pH 9 - 10

Riferimento

- Design and Synthesis of Ligand Efficient Dual Inhibitors of Janus Kinase (JAK) and Histone Deacetylase (HDAC) Based on Ruxolitinib and Vorinostat, Journal of Medicinal Chemistry, 2017, 60(20), 8336-8357

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; overnight, rt

Riferimento

- Pyrrolopyrimidine five-membered N-heterocyclic derivative and its application, China, , ,

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1-Butanol , Water ; rt; 1 - 4 h, 90 °C; 90 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; rt; 2 - 5 h, 16 - 30 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 1 - 2 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; rt; 2 - 5 h, 16 - 30 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 1 - 2 h, rt

Riferimento

- Preparation of azetidine and cyclobutane derivatives as JAK inhibitors, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Potassium acetate Catalysts: (T-4)-Dichlorobis(tricyclohexylphosphine)nickel Solvents: Dimethyl sulfoxide , Water ; 1 - 2 h, rt → 70 °C

Riferimento

- Preparation method of lucotinib phosphate, China, , ,

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Dimethylacetamide ; 30 min, 0 - 5 °C

1.2 0 - 5 °C; 1 - 2 h, 0 - 5 °C

1.3 Reagents: Water

1.4 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ; 2 h, 85 - 90 °C

1.5 Reagents: Hydrochloric acid Solvents: Acetonitrile , Water ; 2 h, pH 0.5, 35 - 40 °C

1.2 0 - 5 °C; 1 - 2 h, 0 - 5 °C

1.3 Reagents: Water

1.4 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ; 2 h, 85 - 90 °C

1.5 Reagents: Hydrochloric acid Solvents: Acetonitrile , Water ; 2 h, pH 0.5, 35 - 40 °C

Riferimento

- Process for preparing crystalline forms of baricitinib, European Patent Organization, , ,

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide , Water ; 30 min, rt → 125 °C; cooled

Riferimento

- Preparation of heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors, United States, , ,

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Potassium carbonate ; 20 min, 20 - 25 °C

1.2 Catalysts: Tetrakis(triphenylphosphine)palladium ; 20 - 30 °C; 3 h, 120 - 125 °C

1.2 Catalysts: Tetrakis(triphenylphosphine)palladium ; 20 - 30 °C; 3 h, 120 - 125 °C

Riferimento

- Improved process for the preparation of (R)-3-(4-(7H-pyrrolo[2,3d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile phosphate, India, , ,

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1-Butanol , Water ; rt; 3 - 4 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 2 - 5 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; 1 - 2 h, rt

1.4 Solvents: Acetonitrile ; 1 - 2 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 2 - 5 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; 1 - 2 h, rt

1.4 Solvents: Acetonitrile ; 1 - 2 h, reflux

Riferimento

- Enantioselective synthesis of Janus kinase inhibitor INCB018424 via an organocatalytic aza-Michael reaction, Organic Letters, 2009, 11(9), 1999-2002

Metodo di produzione 11

Condizioni di reazione

1.1 Reagents: Potassium tert-butoxide Solvents: Acetonitrile ; 25 - 30 °C

Riferimento

- An improved process for the preparation of Ruxolitinib phosphate, India, , ,

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: tert-Butanol ; 10 min, rt; rt → 105 °C; 4 h, 100 - 105 °C

1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 12 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; 3 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 12 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; 3 h, rt

Riferimento

- Preparation of Ruxolitinib and its intermediates, India, , ,

Metodo di produzione 13

Condizioni di reazione

1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane , Water ; overnight, 80 °C

Riferimento

- Preparation method of pyrrole/imidazo six-membered heteroaromatic compound, and medical application thereof for preventing and treating Janus kinase (JAK) activity-related diseases, China, , ,

Metodo di produzione 14

Condizioni di reazione

1.1 Reagents: Sodium acetate , Hydrogen Solvents: Ethylene glycol diethyl ether ; 5 h, 0.05 - 0.1 MPa, 50 - 55 °C

Riferimento

- Simple synthesis method of 7-protective-substituent-4-(1-hydrogen-pyrazol-4-yl)pyrrolo[2,3-d]pyrimidine, China, , ,

Metodo di produzione 15

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile , Water ; 2 h, 35 - 45 °C

Riferimento

- Process for preparing low hygroscopic amorphous form of baricitinib, European Patent Organization, , ,

Metodo di produzione 16

Condizioni di reazione

1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1-Butanol , Water ; 1 - 4 h, rt → 90 °C; 90 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 2 - 5 h, 16 - 30 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 1 - 2 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 2 - 5 h, 16 - 30 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 1 - 2 h, rt

Riferimento

- Processes and intermediates for making a JAK inhibitor, United States, , ,

Metodo di produzione 17

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: Water ; 4 - 6 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; < 25 °C; 10 min, < 25 °C; 1 - 2 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; < 25 °C; 10 min, < 25 °C; 1 - 2 h, rt

Riferimento

- Processes for preparing JAKs inhibitors and related intermediate compounds, World Intellectual Property Organization, , ,

Metodo di produzione 18

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 - 5 °C; 1 h, 0 - 5 °C

1.2 2 h, 0 - 5 °C

1.2 2 h, 0 - 5 °C

Riferimento

- Preparation method of (7R)-4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine as key intermediate of baricitinib for treating rheumatoid arthritis, China, , ,

Metodo di produzione 19

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 25 - 30 °C

Riferimento

- An improved process for the preparation of Ruxolitinib phosphate, World Intellectual Property Organization, , ,

Metodo di produzione 20

Condizioni di reazione

1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide , Water ; 30 min, rt → 125 °C; cooled

Riferimento

- Heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors and their preparation and use in the treatment of diseases, United States, , ,

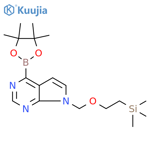

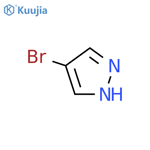

4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine Raw materials

- 1-(1-ethoxyethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

- 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine

- (3R)-3-Cyclopentyl-3-[4-[7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-yl]pyrazol-1-yl]propanenitrile

- 4-(3-Chloro-1H-pyrazol-4-yl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine

- 4-(1-(1-ethoxyethyl)-1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine

- INDEX NAME NOT YET ASSIGNED

- 2-(Trimethylsilyl)ethoxymethyl chloride

- 4-Bromopyrazole

- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

- (+)-Dibenzoyl-D-tartaric acid

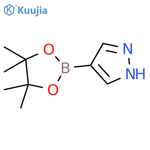

- 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

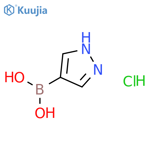

- Pyrazole-4-boronic Acid Hydrochloride

- 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-boronic acid pinacol ester

- 2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane

4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine Preparation Products

4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine Letteratura correlata

-

Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235

-

2. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

-

Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479

941685-27-4 (4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine) Prodotti correlati

- 2138063-32-6(3-(2-methyl-1H-imidazol-1-yl)-4-(trifluoromethyl)cyclohexan-1-ol)

- 79674-53-6(2-(3-chloropyridin-2-yl)oxyacetic acid)

- 899946-75-9(6-(2H-1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)methyl-2,3-dihydropyridazin-3-one)

- 1261439-03-5(2-(Bromomethyl)-4-cyanobenzyl alcohol)

- 2229224-15-9(2-bromo-4-nitrobenzene-1-carbothioamide)

- 1314659-13-6(N-3-(1-cyanocyclobutyl)phenylacetamide)

- 26586-18-5(Benzoic acid, 3-amino-4-(4-morpholinyl)-, methyl ester)

- 1824229-71-1(N,N-dimethyl-3-(pyrrolidin-2-yl)prop-2-yn-1-amine)

- 2166847-56-7(2-bromobutyl 3-methylbutanoate)

- 263410-21-5((S)-tert-Butyl 1-Bromopropan-2-ylcarbamate)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:941685-27-4)4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine

Purezza:99%/99%/99%/99%/99%

Quantità:10.0g/25.0g/50.0g/100.0g/250.0g

Prezzo ($):154.0/309.0/505.0/842.0/1405.0